- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532
Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)
(S)-3-Cbz-amino-2-piperidone structure
Product Name:(S)-3-Cbz-amino-2-piperidone
CAS番号:95582-17-5
MF:C13H16N2O3
メガワット:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034
Update Time:2025-10-12
(S)-3-Cbz-amino-2-piperidone 化学的及び物理的性質
名前と識別子
-
- (S)-3-(Cbz-amino)-2-piperidone
- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
- (S)-3-CBZ-AMINO-2-PIPERIDONE
- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (S)-3-N-Cbz-Aminopiperidin-2-one
- (S)-3-Benzyloxycarbonylamino-2-piperidone
- Benzyl (S)-2-oxopiperidin-3-ylcarbamate
- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
- (S)-benzyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
- KVHNKJHAXXEKFU-NSHDSACASA-N
- 6528AJ
- FCH3601537
- AB43572
- (S)-3-benzy
- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (3S)-3-Benzyloxycarbonylamino-2-piperidinone
- 95582-17-5
- A845337
- W-205548
- MFCD08166408
- AKOS015918106
- VDA58217
- DTXSID40467310
- EN300-6735227
- SCHEMBL4078569
- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
- AS-37240
- (3S)-3-benzyloxycarbonylamino-2-piperidone
- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
- (S)-3-Cbz-aminopiperidin-2-one
- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
- (S)-3-Cbz-amino-2-piperidone
-
- MDL: MFCD08166408
- インチ: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
- InChIKey: KVHNKJHAXXEKFU-NSHDSACASA-N
- ほほえんだ: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 248.11600
- どういたいしつりょう: 248.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 101-102 ºC
- ふってん: 502.5℃at760mmHg
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 67.43000
- LogP: 1.91110
(S)-3-Cbz-amino-2-piperidone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264;P270;P301+P312;P330
- ちょぞうじょうけん:Room temperature
(S)-3-Cbz-amino-2-piperidone 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
(S)-3-Cbz-amino-2-piperidone 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180643-5g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 5g |
$654 | 2021-08-05 | |
| AstaTech | 57626-0.25/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 0.25g |
$199 | 2023-09-16 | |
| AstaTech | 57626-1/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 1g |
$359 | 2023-09-16 | |
| AstaTech | 57626-5/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 5/G |
$1176 | 2022-06-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82270-1g |
Benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95% | 1g |
¥3099.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82270-250mg |
Benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95% | 250mg |
¥969.0 | 2024-07-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853558-250mg |
(S)-3-(Cbz-amino)-2-piperidone |
95582-17-5 | ≥95% | 250mg |
¥558.00 | 2022-01-10 | |
| TRC | C228148-10mg |
(S)-3-Cbz-amino-2-piperidone |
95582-17-5 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C228148-50mg |
(S)-3-Cbz-amino-2-piperidone |
95582-17-5 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C228148-100mg |
(S)-3-Cbz-amino-2-piperidone |
95582-17-5 | 100mg |
$ 135.00 | 2022-04-01 |
(S)-3-Cbz-amino-2-piperidone 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C
1.2 1 h, rt
1.2 1 h, rt
リファレンス
- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
リファレンス
- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Solvents: Methanol ; cooled
1.2 Solvents: Methanol ; cooled
リファレンス
- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- preparation of proline analog peptides as serine protease inhibitors, United States, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
リファレンス
- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV, Journal of Natural Products, 2004, 67(6), 999-1004
合成方法 15
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
リファレンス
- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor, Organic Process Research & Development, 2005, 9(5), 570-576
合成方法 16
はんのうじょうけん
1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt
リファレンス
- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol
リファレンス
- Synthesis of L-[5-11C]ornithine, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90
合成方法 18
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
リファレンス
- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
リファレンス
- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
リファレンス
- Phosphonamide-substituted lactams, Federal Republic of Germany, , ,
(S)-3-Cbz-amino-2-piperidone Raw materials
- (2S)-2,5-diaminopentanoic acid
- Z-Orn-Oh.hcl
- (s)-3-Aminopiperidin-2-one
- N2-Benzyloxycarbonyl-L-ornithine
- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
(S)-3-Cbz-amino-2-piperidone Preparation Products
(S)-3-Cbz-amino-2-piperidone 関連文献
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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